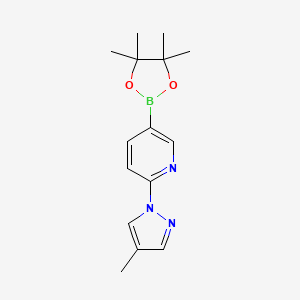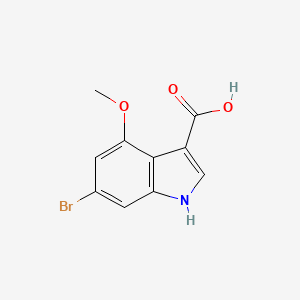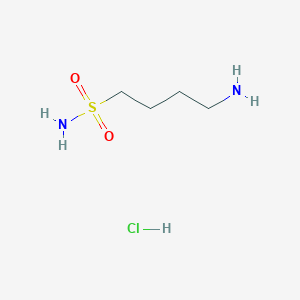
4-Aminobutane-1-sulfonamide hydrochloride
Vue d'ensemble
Description
4-Aminobutane-1-sulfonamide hydrochloride, also known as Sulfamethoxazole, is a synthetic sulfa drug . It has a molecular weight of 188.68 . The IUPAC name for this compound is 4-aminobutane-1-sulfonamide hydrochloride . The Inchi Code for this compound is 1S/C4H12N2O2S.ClH/c5-3-1-2-4-9 (6,7)8;/h1-5H2, (H2,6,7,8);1H .
Molecular Structure Analysis
The molecular formula of 4-Aminobutane-1-sulfonamide hydrochloride is C4H13ClN2O2S . The Inchi Key for this compound is VRHNSJZWFOBKMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Aminobutane-1-sulfonamide hydrochloride is a powder . It has a melting point of 127-129 °C . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Environmental Pollution Management
Sulfonamides, including structures similar to 4-Aminobutane-1-sulfonamide hydrochloride, have been investigated for their behavior as emerging pollutants in environments. A study by Fu et al. (2021) utilized computational chemistry to explore the reactivity of sulfonamide antibiotics, illustrating the method's potential to predict reaction behavior of such pollutants. This research highlighted the chlorination of sulfonamides as a critical pathway for their degradation in water, suggesting implications for managing water quality and treatment processes (Fu et al., 2021).
Drug Design and Biological Activity
The sulfonamide group is integral to medicinal chemistry, featured in many drugs, including sulfonamide antibacterials. These compounds, derivatives of 4-aminobenzenesulfonamide, inhibit tetrahydropteroic acid synthetase, a critical enzyme in folate synthesis. This mechanism underscores the importance of the sulfonamide moiety in drug design, offering a platform for developing new therapeutics. Kalgutkar et al. (2010) and Smith et al. (2008) discuss the significance of the sulfonamide group in medicinal chemistry, addressing misconceptions around "sulfa allergy" and emphasizing the group's essential role in drug safety and efficacy (Kalgutkar et al., 2010); (Smith et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 4-Aminobutane-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
4-Aminobutane-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (P
Safety and Hazards
Propriétés
IUPAC Name |
4-aminobutane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c5-3-1-2-4-9(6,7)8;/h1-5H2,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNSJZWFOBKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutane-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



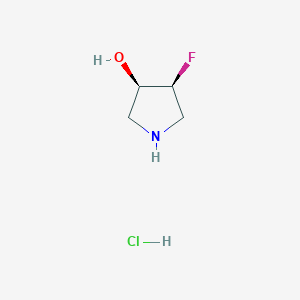
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
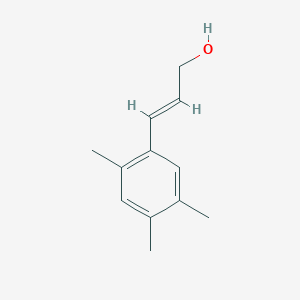



![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)
![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)




